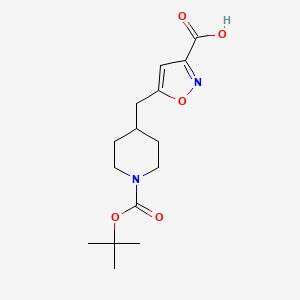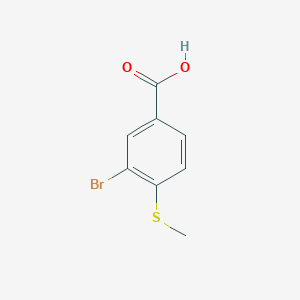
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE, also known as β-thujaplicin, is a monoterpenoid compound. It is characterized by a cyclohepta-2,4,6-trien-1-one ring substituted with a hydroxy group at position 2 and a prop-1-en-2-yl group at position 3. This compound is known for its antimicrobial properties and is isolated from certain plant species such as Thuja plicata and Chamaecyparis obtusa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE can be achieved through several methods:
Selenium Dioxide Oxidation: This method involves the oxidation of cycloheptatriene using selenium dioxide.
Indirect Synthesis from Tropinone: This method involves a Hofmann elimination followed by bromination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the wood of Thuja plicata. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in controlling bacterial and fungal infections.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropolone: Similar in structure but lacks the prop-1-en-2-yl group.
Cycloheptatrienone: Lacks the hydroxy and prop-1-en-2-yl groups but shares the cyclohepta-2,4,6-trien-1-one core structure
Uniqueness
2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antimicrobial activity is particularly notable, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-hydroxy-3-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFINNLGCCCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C(=O)C=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid](/img/structure/B2749818.png)


![N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B2749821.png)





![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2749836.png)

